2,2-Difluorobutane
Description
Significance of Carbon-Fluorine Bonds in Organic Chemistry
The carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry due to its unique and powerful characteristics. It is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This exceptional strength, a result of the large electronegativity difference between fluorine (4.0 on the Pauling scale) and carbon (2.5), imparts significant stability to fluorinated compounds. wikipedia.orgfiveable.me The bond is highly polarized (Cδ+—Fδ−), leading to a large dipole moment and contributing to its strength and short length, which is typically around 1.35 Å. wikipedia.orgnih.gov
Overview of Geminal Difluoride Motif Relevance in Molecular Design
The geminal difluoride (CF2) group is a particularly valuable "motif" or structural unit in molecular design. Its importance stems from its ability to act as a bioisosteric mimic of other functional groups, most notably the carbonyl group (C=O). nih.gov The CF2 group can modify the physicochemical properties of a parent molecule in several advantageous ways. nih.gov
Key attributes of the geminal difluoride motif include:
Metabolic Stability : Similar to a single C-F bond, the CF2 group enhances resistance to metabolic degradation, which can improve the bioavailability and half-life of drug candidates. tandfonline.comnih.gov
Lipophilicity Modulation : Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. omicsonline.orgnih.gov However, the precise effect is complex and can be influenced by the surrounding molecular structure. nih.gov
Conformational Control : The highly polarized C-F bonds can influence the preferred three-dimensional shape (conformation) of a molecule through electrostatic interactions, which is critical for binding to biological targets like proteins. nih.gov
Acidity/Basicity Modification : The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the acidity or basicity of nearby functional groups through inductive effects. nih.gov
These properties make the geminal difluoride motif a powerful tool for medicinal chemists to fine-tune the properties of potential drug molecules to enhance their efficacy and pharmacokinetic profiles. nih.govresearchgate.net
Scope of 2,2-Difluorobutane Research within Fluorinated Alkane Chemistry
This compound (C4H8F2) is a simple geminal difluorinated alkane. stenutz.eunih.govnist.gov While complex fluorinated molecules often take the spotlight in pharmaceutical research, fundamental studies on smaller, simpler molecules like this compound are crucial. Research on this compound helps to establish a foundational understanding of the physical and chemical properties conferred by the gem-difluoro group on a straightforward aliphatic chain.
Studies on this compound and related small molecules provide essential data on conformational preferences, spectroscopic signatures, and reactivity patterns that can be extrapolated to more complex systems. For instance, a 1999 study investigated the conformational stability, barriers to internal rotation, and vibrational assignments for this compound using computational methods. chemchart.com This type of fundamental research, though not directly tied to an immediate application, underpins the rational design of more elaborate fluorinated molecules in materials science and medicinal chemistry. The compound serves as a model system for understanding the intrinsic effects of geminal difluorination.
Properties of this compound
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C4H8F2 stenutz.euscbt.com |
| Molecular Weight | 94.10 g/mol stenutz.eunih.govscbt.com |
| CAS Registry Number | 353-81-1 nih.govnist.govscbt.com |
| Boiling Point | 30.8 °C to 31 °C stenutz.eubiosynth.com |
| Melting Point | -114 °C biosynth.com |
| Density | 0.916 g/mL (or g/cm³) stenutz.eubiosynth.com |
| Refractive Index | 1.319 stenutz.eu |
| SMILES | CCC(C)(F)F stenutz.eunih.gov |
| InChIKey | IIADOUMJKYSCPM-UHFFFAOYSA-N stenutz.eunih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2/c1-3-4(2,5)6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIADOUMJKYSCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334440 | |
| Record name | 2,2-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-81-1 | |
| Record name | 2,2-Difluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 2,2 Difluorobutane and Analogous Gem Difluoroalkanes
Deoxofluorination Routes to Gem-Difluorides
Application of Emerging Deoxofluorinating Systems
Deoxofluorinating agents are crucial for the conversion of oxygen-containing functional groups into their fluorinated counterparts. Recent advancements have introduced more stable, selective, and user-friendly reagents, offering improved synthetic routes to gem-difluorides.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) has emerged as a thermally stable alternative to older reagents like DAST. It effectively converts aldehydes and ketones into the corresponding gem-difluorides, a transformation directly applicable to the synthesis of compounds like 2,2-difluorobutane from butanone organic-chemistry.orgsigmaaldrich.comorgsyn.org. Deoxo-Fluor® also facilitates the conversion of alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives organic-chemistry.orgsigmaaldrich.com.
Emerging systems such as PhenoFluor and PyFluor represent further refinements in deoxofluorination. PhenoFluor is noted for its utility in the late-stage deoxyfluorination of complex alcohols and its tolerance of various functional groups, including carbonyls, which can be converted to gem-difluorides thieme-connect.comresearchgate.netacs.orgnih.gov. PyFluor, a low-cost and stable reagent, also exhibits high selectivity, minimizing elimination side products during the deoxyfluorination of alcohols and carbonyls thieme-connect.comresearchgate.netacs.org. These reagents typically operate under milder conditions compared to earlier methods, often requiring basic additives like DBU for optimal conversion thieme-connect.comresearchgate.net.
Table 1: Emerging Deoxofluorinating Systems for Gem-Difluorination
| Reagent | Typical Substrates for Gem-Difluorination | Key Features | References |
| Deoxo-Fluor® | Aldehydes, Ketones | Thermally stable alternative to DAST; converts carbonyls to gem-difluorides; also converts alcohols to fluorides and acids to trifluoromethyls. | organic-chemistry.orgsigmaaldrich.comorgsyn.org |
| PhenoFluor | Aldehydes, Ketones, Alcohols, Phenols | High functional group tolerance; useful for late-stage fluorination; crystalline and non-explosive; good safety profile. | thieme-connect.comresearchgate.netacs.orgnih.gov |
| PyFluor | Aldehydes, Ketones, Alcohols | Low-cost, stable, selective; minimizes elimination side products; effective with strong bases like DBU; enables facile purification. | thieme-connect.comresearchgate.netacs.org |
| Aminodifluorosulfinium tetrafluoroborates | Aldehydes, Ketones | Storage-stable; greater selectivity with less elimination byproduct compared to DAST and Deoxo-Fluor; promoted by exogenous fluoride (B91410). | organic-chemistry.org |
Conversion of Unsaturated Hydrocarbons to Gem-Difluorobutanes
The direct transformation of unsaturated hydrocarbons, such as alkynes and alkenes, into gem-difluoroalkanes offers atom-economical pathways.
Gem-Difluorination of Alkynes
The addition of two fluorine atoms across a carbon-carbon triple bond is a direct route to gem-difluorides. Various methods have been developed for the gem-difluorination of alkynes, often employing hydrogen fluoride (HF) or its complexes, or electrochemical approaches.
Classical methods involve the use of anhydrous HF, HF-pyridine (Olah reagent), or HF-SbF5 beilstein-journals.orgnih.gov. More recently, Brønsted acids like Tf₂NH or TfOH in combination with Bu₄NBF₄ have been used to generate HF equivalents in situ, promoting the Markovnikov addition of HF to alkynes to yield gem-difluorides beilstein-journals.orgnih.gov. Electrochemical methods, utilizing the electrogenerated acid from Bu₄NBF₄/CH₂Cl₂ solutions, have also proven effective for this transformation beilstein-journals.org. These methods are characterized by their ability to tolerate a wide range of functional groups, including esters, ethers, nitro groups, aldehydes, amides, and alcohols nih.gov.
Table 2: Gem-Difluorination of Alkynes
| Method/Reagent System | Substrate Class | Product Type | Key Features | References |
| HF complexes (e.g., HF/Pyridine, HF/DMPU) | Alkynes | Gem-difluorides | Direct addition of HF; classical methods; can be hazardous; some complexes are easier to handle. | beilstein-journals.orgnih.gov |
| Tf₂NH or TfOH / Bu₄NBF₄ | Alkynes | Gem-difluorides | In situ generation of HF equivalents; Markovnikov addition; broad functional group tolerance. | beilstein-journals.orgnih.gov |
| Electrochemical oxidation of Bu₄NBF₄/CH₂Cl₂ | Alkynes | Gem-difluorides | In-cell or ex-cell electrolysis; generates electrogenerated acid. | beilstein-journals.org |
| Hypervalent iodine catalysis (e.g., ArIF₂) | Enynes | Gem-difluorides | Catalytic; regioselective 1,1-difluorination; potential for C(sp³)–F bond formation. | escholarship.org |
| Transition metal catalysis (e.g., Cu, Rh) | Alkynes | Gem-difluoroalkenes, Gem-difluorides | Various pathways including hydrodefluorination, C–H functionalization; access to fluorinated heterocycles and allenes. | rsc.orgresearchgate.netresearchgate.net |
Regioselective Difluorination of Alkenes
The selective introduction of two fluorine atoms onto an alkene framework, particularly in a geminal fashion, is a significant synthetic challenge. While some methods yield difluoroalkenes, others can directly produce gem-difluoroalkanes.
Catalytic approaches using hypervalent iodine species have enabled the regioselective 1,1-difluorination of enynes, leading to gem-difluoroalkanes escholarship.org. Furthermore, hydrodifluoroalkylation of alkenes, particularly Markovnikov addition, provides a route to α,α-difluoroketones or related structures, which can be precursors to gem-difluoroalkanes d-nb.info. These reactions often employ Lewis acids or Brønsted acids as catalysts with difluoroenoxysilanes or other difluorinating agents d-nb.info. Radical-based difunctionalization of alkenes also offers pathways to incorporate difluoromethyl groups researchgate.net.
Strategies for Difluoroallylation
Difluoroallylation refers to the introduction of a difluoroallyl moiety (a C=C-CF₂ unit) into organic molecules. Palladium-catalyzed reactions, for instance, have been developed for the gem-difluoroallylation of aryl halides and pseudo halides, utilizing difluoroallylboronate reagents derived from affordable precursors researchgate.netdomainex.co.uk. While these methods primarily yield difluoroalkenes, they represent important strategies for incorporating gem-difluoro groups adjacent to unsaturated systems.
Transformations from Pre-functionalized Substrates
Utilizing substrates with pre-existing functional groups that can be converted into the gem-difluoro moiety offers alternative synthetic avenues.
Decarboxylative Fluorination Strategies
Decarboxylative fluorination involves the removal of a carboxyl group (-COOH) concurrently with the introduction of a fluorine atom or atoms. This strategy has been successfully applied to generate gem-difluoroalkanes.
Silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides an unprecedented route to gem-difluoroalkanes or α-fluorocarboxylic acids organic-chemistry.orgresearchgate.net. This method leverages readily available starting materials and offers tunable chemoselectivity and good functional group compatibility organic-chemistry.orgresearchgate.net. Similarly, the decarboxylative fluorination of carboxylic acids using silver catalysis and electrophilic fluorinating agents like Selectfluor® has been reported to yield alkyl fluorides researchgate.netnih.gov. These reactions often proceed via radical intermediates or involve catalytic cycles with different silver oxidation states researchgate.netnih.gov.
Table 3: Decarboxylative Fluorination Strategies for Gem-Difluoroalkane Synthesis
| Substrate Type | Reagent/Catalyst System | Product Type | Key Features | References |
| Malonic acid derivatives | Ag-catalyzed, base/solvent selection | Gem-difluoroalkanes, α-fluorocarboxylic acids | Readily available starting materials; tunable chemoselectivity; good functional group compatibility; gram-scale capability. | organic-chemistry.orgresearchgate.net |
| Carboxylic acids | Ag-catalyzed, Selectfluor® | Alkyl fluorides | Radical mechanism; Ag(I)/Ag(II)/Ag(III) catalytic cycle proposed; broad range of aliphatic fluorides accessible. | researchgate.netnih.gov |
| Tertiary β-keto carboxylic acids | Catalyst-free | Gem-difluorides | Direct conversion; efficient transformation. | mdpi.com |
Properties of this compound
This compound (CAS: 353-81-1) is a colorless liquid with the molecular formula C₄H₈F₂ and a molecular weight of 94.1 g/mol . It exhibits a low boiling point of 30.8 °C and a melting point of -114 °C, indicating high volatility. Its density is approximately 0.9164 g/cm³. These properties make it a useful, albeit volatile, building block in organic synthesis and materials science biosynth.com.
Table 4: Physical Properties of this compound
| Property | Value |
| CAS Number | 353-81-1 |
| Molecular Formula | C₄H₈F₂ |
| Molecular Weight | 94.1 g/mol |
| Boiling Point | 30.8 °C |
| Melting Point | -114 °C |
| Density | 0.9164 g/cm³ |
| Appearance | Colorless liquid |
Compound List
this compound
Deoxo-Fluor®
DAST (Diethylaminosulfur trifluoride)
PhenoFluor
PyFluor
HF (Hydrogen Fluoride)
HF-Pyridine
HF-SbF5
Tf₂NH (Bis(trifluoromethanesulfonyl)imide)
TfOH (Triflic Acid)
Bu₄NBF₄ (Tetrabutylammonium tetrafluoroborate)
Selectfluor®
AgNO₃ (Silver Nitrate)
ArIF₂ (Hypervalent Iodine species)
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
KHSO₄ (Potassium Bisulfate)
2,6-dichloropyridinium tetrafluoroborate (B81430)
Difluoroenoxysilanes
Difluoroallylboronates
Malonic acid derivatives
Carboxylic acids
Ketones
Aldehydes
Alcohols
Alkynes
Alkenes
Enynes
Aryl halides
Pseudo halides
β-keto carboxylic acids
Reaction Mechanisms and Regioselectivity in 2,2 Difluorobutane Transformations
Mechanistic Investigations of C-F Bond Formation and Functionalization
The introduction of two fluorine atoms onto the same carbon atom of a butane (B89635) skeleton can be achieved through various reaction pathways, each involving distinct reactive intermediates and transition states.
Radical fluorination offers a powerful method for C-H functionalization, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com The formation of 2,2-difluorobutane via a radical pathway would typically involve the selective abstraction of a hydrogen atom from the C2 position of butane or a monofluorinated precursor.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., peroxides, AIBN) or a weak bond in a fluorine source, such as the F-F bond in fluorine gas (F₂), often promoted by heat or UV light. masterorganicchemistry.comwikipedia.org This generates highly reactive radical species.
Propagation: The core of the synthetic transformation occurs in the propagation phase, which consists of two main steps: youtube.com
Hydrogen Abstraction: A fluorine radical (F•) or another propagating radical abstracts a hydrogen atom from the C2 position of butane, which is a secondary carbon. This step is favored due to the greater stability of the resulting secondary butyl radical compared to a primary radical.
Fluorine Transfer: The sec-butyl radical reacts with a fluorine source (e.g., F₂, N-F reagents) to form 2-fluorobutane and regenerate the propagating radical, continuing the chain. wikipedia.orgyoutube.com To achieve difluorination at the same carbon, this process would be repeated on the 2-fluorobutane intermediate, where the C-H bond at the C2 position is further activated for abstraction.
The process involves the conversion of substrates to products through a series of radical intermediates. youtube.com The regeneration of the propagating radical allows it to continue the chain by reacting with new substrate molecules. youtube.com Defluorination reactions via radical intermediates are a powerful class of transformations, as radical species can undergo different reaction pathways compared to ionic intermediates. ccspublishing.org.cn
Table 1: Common Reagents in Radical Fluorination
| Role | Reagent Class | Examples | Mechanism of Action |
|---|---|---|---|
| Radical Initiator | Peroxides | Benzoyl peroxide | Homolytic cleavage of O-O bond upon heating. |
| Radical Initiator | Azo Compounds | AIBN (Azobisisobutyronitrile) | Extrusion of N₂ gas upon heating or UV irradiation. |
| Fluorine Source | Elemental | Fluorine (F₂) | Weak F-F bond allows for homolytic cleavage and acts as a fluorine atom source. wikipedia.org |
| Fluorine Source | N-F Reagents | Selectfluor® (F-TEDA-BF₄) | Can act as a fluorine atom source for carbon-centered radicals. wikipedia.org |
| Fluorine Source | Hypofluorites | Trifluoromethyl hypofluorite (CF₃OF) | Weak O-F bond allows for fluorine transfer to alkyl radicals. wikipedia.org |
Mechanisms involving carbocations are common in fluorination reactions, particularly when using electrophilic fluorine sources or starting from precursors like alcohols or alkenes. The formation of this compound via this pathway is heavily influenced by the stability and potential rearrangements of the carbocation intermediates.
A carbocation can be generated at the C2 position of the butane chain through several methods, such as the protonation of 2-butanol followed by the loss of water, or the protonation of but-2-ene. uomustansiriyah.edu.iq The resulting secondary carbocation is relatively stable. Subsequent attack by a fluoride (B91410) ion (F⁻) or transfer from a fluorinating agent can form 2-fluorobutane. For geminal difluorination, a second carbocation would need to be generated at the same position.
A key feature of carbocation chemistry is the propensity for rearrangements to form more stable intermediates. uomustansiriyah.edu.iq In the context of the butyl system, a secondary carbocation at C2 is adjacent to a primary (C1) and another secondary (C3) carbon. A 1,2-hydride shift is possible, but in this specific case, it would not lead to a more stable carbocation. However, in more complex alkanes, skeletal rearrangements are frequently observed during fluorination, indicating that the reaction proceeds through a carbocation mechanism that may not reach equilibrium. rsc.org Electrophilic fluorination of certain substrates is known to proceed via such cationic intermediates, sometimes involving complex rearrangements like the bora-Wagner–Meerwein rearrangement. nih.gov
Table 2: Stability of Butyl Carbocation Isomers
| Carbocation Type | Structure | Relative Stability | Relevance to this compound |
|---|---|---|---|
| Primary (n-butyl) | CH₃CH₂CH₂CH₂⁺ | Least Stable | Unlikely to form; would likely rearrange to a more stable isomer. |
| Secondary (sec-butyl) | CH₃CH₂C⁺HCH₃ | More Stable | Key intermediate for fluorination at the C2 position. |
| Primary (isobutyl) | (CH₃)₂CHCH₂⁺ | Least Stable | Could rearrange via a 1,2-hydride shift to the more stable tert-butyl cation. |
| Tertiary (tert-butyl) | (CH₃)₃C⁺ | Most Stable | Formation would require a skeletal rearrangement of the butane chain. rsc.org |
Nucleophilic substitution is a fundamental strategy for introducing fluorine. researchgate.net The choice between SN1 and SN2 pathways depends on the substrate, nucleophile, leaving group, and solvent. vedantu.comlibretexts.org To synthesize this compound, one might start with a precursor like 2,2-dichlorobutane or 2-butanone.
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com It is favored for primary and, to a lesser extent, secondary substrates with a strong nucleophile and a polar aprotic solvent. libretexts.org Introducing the first fluorine onto a secondary carbon via SN2 is possible, but the second substitution at the same carbon (now a tertiary-like, sterically hindered center with one fluorine atom) would be significantly more difficult. The SN2 reaction proceeds with an inversion of stereochemistry. organic-chemistry.org
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com It is favored for tertiary and secondary substrates, particularly in polar protic solvents that can stabilize the carbocation. libretexts.org The formation of this compound could be envisioned from a precursor like 2-chloro-2-fluorobutane. The departure of the chloride leaving group would form a secondary carbocation stabilized by the adjacent alkyl groups (though potentially destabilized by the electronegative fluorine). This planar carbocation is then attacked by a fluoride nucleophile from either face. organic-chemistry.org
The carbon-fluorine bond itself is generally a poor leaving group in nucleophilic substitutions due to its strength. chemguide.co.uk Therefore, activating the C-F bond or using precursors with better leaving groups (e.g., tosylates, mesylates, or other halogens) is typically required. nih.govacs.org
Certain difluorination reactions are mediated by a halogen or a metal catalyst, proceeding through unique pathways that can involve halogen migration or bridged intermediates. While not extensively documented for simple alkanes, analogous reactions provide insight into potential mechanisms. For example, the silver-mediated geminal difluorination of styrenes suggests the reaction proceeds through a phenonium ion intermediate, where a neighboring group participates in stabilizing the positive charge. nih.gov
A hypothetical pathway for a butane derivative could involve a halirenium intermediate. nih.gov For instance, the reaction of but-2-ene with an electrophilic reagent containing both a halogen (like iodine) and a source of fluorine could lead to a bridged iodonium ion. Nucleophilic attack by a fluoride source could open this ring. A subsequent step involving oxidation and another fluoride attack, possibly with a 1,2-hydride or alkyl shift, could lead to the geminal difluoro product. These pathways are often complex and highly dependent on the specific reagents and conditions employed.
Hydrogen Atom Transfer (HAT) is a key elementary step in many radical reactions, involving the concerted movement of a proton and an electron from a substrate to a radical species. wikipedia.orgnih.gov In the context of synthesizing this compound, HAT is the primary mechanism for generating the crucial sec-butyl radical from a butane precursor.
The process can be described by the general equation: X• + H-R → X-H + R•
Here, X• is the HAT reagent (the hydrogen abstractor), and H-R is the butane molecule. The selectivity of HAT is governed by the bond dissociation energy (BDE) of the C-H bond being broken. Secondary C-H bonds (like those at C2 and C3 of butane) are weaker than primary C-H bonds (at C1 and C4), making them more susceptible to abstraction. mdpi.com Highly electrophilic HAT reagents can be generated photochemically to initiate this process under mild conditions. researchgate.net Once the sec-butyl radical is formed, it is trapped by a suitable fluorine source to yield the C-F bond. mdpi.com
Table 3: C-H Bond Dissociation Energies (BDEs) in Butane
| Bond Type | Position in Butane | BDE (kcal/mol) | Implication for HAT Selectivity |
|---|---|---|---|
| Primary C-H | C1 or C4 | ~101 | Less reactive towards abstraction. |
| Secondary C-H | C2 or C3 | ~98.5 | More reactive; preferential site for hydrogen abstraction. |
Regiochemical Control in Difluorination Reactions
Achieving the selective synthesis of this compound over other possible isomers (e.g., 2,3-difluorobutane (B14755600), 1,2-difluorobutane) is a significant challenge that hinges on controlling the regiochemistry of the fluorination process. The choice of reaction mechanism is the primary tool for exerting this control.
Radical and Carbocationic Pathways: In mechanisms proceeding through radical or carbocationic intermediates, the regioselectivity is dictated by the stability of the intermediate. Both secondary radicals and secondary carbocations at the C2 position of butane are more stable than their primary counterparts at the C1 position. This inherent stability directs the initial C-F bond formation to the C2 (or C3) position. Achieving geminal (2,2-) versus vicinal (2,3-) difluorination depends on the relative reactivity of the C-H bonds in the 2-fluorobutane intermediate. The electron-withdrawing nature of the first fluorine atom deactivates the C2 position towards further radical abstraction or carbocation formation, making the second fluorination at the same site challenging. However, specific reagents or conditions can overcome this deactivation.
Nucleophilic Substitution Pathways: Regioselectivity in SN reactions is predetermined by the location of the leaving group(s) on the starting material. To synthesize this compound, one must start with a precursor that has two leaving groups on the C2 carbon (e.g., 2,2-dichlorobutane) or a carbonyl group at that position (2-butanone), which can be converted to the difluoride using reagents like DAST (diethylaminosulfur trifluoride). nih.gov
Directed Fluorination: Modern synthetic methods increasingly rely on directing groups to control regioselectivity. A functional group elsewhere in the molecule can chelate to a catalyst or reagent, delivering the fluorine to a specific, otherwise unreactive, C-H bond. While less common for a simple alkane like butane, this principle is crucial for complex molecule synthesis and highlights a potential strategy for selective fluorination.
Factors Influencing Geminal Selectivity
The synthesis of this compound, a geminal difluoroalkane, relies on methods that introduce two fluorine atoms onto the same carbon atom. The selectivity for this geminal arrangement over a vicinal (e.g., 2,3-difluorobutane) or other isomeric arrangement is influenced by several key factors, primarily the choice of substrate and the fluorinating agent.
One of the most common precursors for the synthesis of gem-difluoroalkanes is a ketone. For the synthesis of this compound, the corresponding ketone would be butan-2-one. The reaction proceeds via the nucleophilic substitution of the carbonyl oxygen. Deoxyfluorinating agents are crucial for this transformation.
Key Factors:
Fluorinating Agent: The choice of reagent is paramount. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor) are effective for converting ketones to gem-difluorides. Sulfur tetrafluoride (SF₄) is also a potent reagent for this conversion, though its high toxicity and gaseous nature make it less practical. The mechanism typically involves the formation of a halosulfurane intermediate followed by nucleophilic attack by fluoride.
Substrate Choice: The starting material dictates the position of the gem-difluoro group. The use of butan-2-one ensures that the fluorine atoms are introduced at the C2 position. If butanal were used, the product would be 1,1-difluorobutane.
Reaction Conditions: Temperature and reaction time can influence the yield and selectivity. Over-reaction or side reactions, such as elimination, can be minimized by careful control of these parameters.
Absence of Rearrangement Pathways: The stability of intermediates is crucial. In the fluorination of butan-2-one, the carbocationic character that develops at the C2 position during the substitution is stabilized by the adjacent alkyl groups, favoring the direct geminal difluorination without skeletal rearrangements.
Another synthetic route involves the addition of hydrogen fluoride (HF) across the triple bond of an alkyne. For this compound, this would involve the hydrofluorination of 1-butyne or 2-butyne. The regioselectivity of this addition follows Markovnikov's rule, where the fluoride anion adds to the more substituted carbon of the intermediate vinyl cation. A double hydrofluorination of 1-butyne would yield this compound.
Stereoselective Aspects of Difluorobutane Synthesis
While this compound itself is an achiral molecule, the gem-difluoro group is prochiral. This means that the two fluorine atoms are stereochemically non-equivalent if the remainder of the molecule allows for it. Stereoselectivity becomes a critical aspect when one of the two C-F bonds is selectively functionalized, leading to the creation of a chiral center.
A significant advancement in this area is the desymmetrization of geminal difluoroalkanes using Frustrated Lewis Pairs (FLPs). This method allows for the monoselective activation of a single C-F bond, and when a chiral Lewis base is used, this activation can proceed with high diastereoselectivity. nih.gov
The process involves a strong Lewis acid, such as B(C₆F₅)₃, which activates a C-F bond, making the carbon atom electrophilic. A chiral Lewis base, typically a chiral sulfide, can then attack this activated carbon. The thermodynamic control of the reaction, achieved through facile sulfide exchange, allows for the preferential formation of one diastereomer of the resulting sulfonium salt. nih.gov This stereo-enriched intermediate can then undergo nucleophilic substitution with high stereospecificity, yielding a chiral monofluorinated product.
| Substrate Type | Chiral Lewis Base | Product | Diastereomeric Ratio (dr) | Ref |
| Benzylic gem-difluoride | Chiral Thiolane | Sulfonium Salt | 85:15 | nih.gov |
| Benzylic gem-difluoride | Chiral Sulfide | Sulfonium Salt | up to 95:5 | nih.gov |
| Non-benzylic gem-difluoride | Chiral Sulfide | Sulfonium Salt | Poor selectivity | nih.gov |
This table illustrates the diastereoselectivity achieved in the FLP-mediated C-F activation of various geminal difluorides, a principle directly applicable to creating chiral molecules from prochiral substrates like this compound.
Reversal of Regioselectivity in Gem-Difluoroalkene Reactions
Gem-difluoroalkenes, such as those that could be formed from this compound via dehydrofluorination (e.g., 2-fluoro-1-butene or 1,1-difluoro-1-butene), exhibit a strong intrinsic polarity. The two electron-withdrawing fluorine atoms make the difluorinated carbon atom (C1 in 1,1-difluoro-1-butene) electrophilic, while the adjacent carbon (C2) is relatively electron-rich due to hyperconjugation.
Consequently, in addition reactions (e.g., hydrohalogenation or hydration), the nucleophile typically attacks the C1 position, and the electrophile (proton) adds to the C2 position. This is the standard, electronically controlled regioselectivity.
Reversing this regioselectivity is a significant synthetic challenge. It requires overcoming the inherent electronic bias of the molecule. Strategies to achieve this reversal often involve changing the reaction mechanism from an ionic to a radical pathway or using transition metal catalysis.
Radical Additions: In the presence of a radical initiator, the addition of reagents like HBr can proceed via an anti-Markovnikov pathway. The bromine radical, being electrophilic, will add to the more electron-rich C2 position, leading to the formation of a radical intermediate with the unpaired electron at C1, stabilized by the fluorine atoms. Subsequent hydrogen atom abstraction yields the reversed regiochemistry.
Transition Metal Catalysis: Catalytic systems, for instance, those based on nickel or copper, can alter the course of the reaction. For example, in hydroarylation reactions, a Ni-H intermediate can be generated, which may add across the double bond with a regioselectivity that is controlled by the catalyst and ligands rather than the intrinsic polarity of the alkene.
C-F Bond Activation and Defluorination Chemistry of Gem-Difluoroalkanes
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a formidable challenge. For unactivated gem-difluoroalkanes like this compound, which lack adjacent functional groups to facilitate the process, this challenge is even more pronounced.
Hydrodefluorination Pathways of this compound
Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. For an inert substrate like this compound, this typically requires harsh conditions or specialized catalytic systems. Several mechanistic pathways can be envisaged for this transformation.
Reductive Cleavage: This can be achieved using potent reducing agents, such as alkali metals in liquid ammonia or activated metal surfaces. The reaction likely proceeds through a single-electron transfer (SET) to the C-F antibonding orbital (σ*), leading to the formation of a radical anion that then expels a fluoride ion. The resulting carbon-centered radical abstracts a hydrogen atom from the solvent or another hydrogen source.
Transition-Metal-Free HDF: Systems using strong Lewis acids and a hydride source can effect HDF. A Lewis acid (e.g., an aluminum-based species or a silylium ion) coordinates to one of the fluorine atoms, weakening the C-F bond and increasing the electrophilicity of the carbon. A hydride donor can then attack the carbon center, displacing the [F-Lewis acid] complex. d-nb.info
Photocatalytic HDF: Visible-light photoredox catalysis provides a milder pathway for C-F bond cleavage. nih.gov An excited photocatalyst can reduce the C-F bond via SET, initiating the cleavage process as described above. This method has been successfully applied to various organofluorine compounds, and while challenging for unactivated alkanes, it represents a promising direction. nih.govthe-innovation.org For instance, photocatalytic systems have been shown to degrade highly fluorinated compounds by cleaving multiple C-F bonds through sustained electron transfer. the-innovation.org
Dehydrofluorination Reactions of this compound
Dehydrofluorination is an elimination reaction that removes a hydrogen and a fluorine atom from adjacent carbons to form an alkene. Treating this compound with a strong, non-nucleophilic base can lead to the formation of fluoroalkenes.
The regiochemical outcome of this elimination depends on which proton is abstracted:
Abstraction from C1 (methyl group): This results in the formation of 2-fluoro-1-butene .
Abstraction from C3 (methylene group): This leads to the formation of 2-fluoro-2-butene , which can exist as E and Z isomers.
The selectivity of this process is governed by several factors:
Base Strength and Steric Hindrance: A small, strong base (e.g., ethoxide) tends to favor the more thermodynamically stable, more substituted alkene (Zaitsev's rule), which would be 2-fluoro-2-butene. A bulky base (e.g., potassium tert-butoxide) will preferentially abstract the more sterically accessible proton from the C1 methyl group, leading to the less substituted alkene (Hofmann's rule), 2-fluoro-1-butene.
Leaving Group: Fluorine is a poor leaving group compared to other halogens. Therefore, the E2 elimination often has a higher activation energy and may exhibit more "E1cb-like" character, where the proton is removed first to form a carbanion, followed by the loss of the fluoride ion. The acidity of the available protons plays a significant role in this context.
Selective Cleavage of C(sp³)-F Bonds in Unactivated Gem-Difluoroalkanes
Selectively cleaving a single C-F bond in a gem-difluoroalkane without activating groups is a key transformation that allows for the stepwise functionalization of these robust compounds.
Strategies for Selective Monodefluorination:
Frustrated Lewis Pair (FLP) Chemistry: As mentioned in section 3.2.2, FLPs can be used to selectively activate one C-F bond. The combination of a bulky Lewis acid and a Lewis base that are sterically prevented from neutralizing each other can "frustrate" and instead attack a C-F bond, leading to its heterolytic cleavage. nih.gov This method is highly effective for the controlled, selective activation of a single C-F bond in gem-difluoroalkanes.
Intramolecular SN2 Reaction: While intermolecular SN2 reactions on alkyl fluorides are extremely slow, intramolecular versions can be significantly accelerated due to the proximity effect. cas.cn If this compound were part of a larger molecule containing a tethered nucleophile (e.g., a hydroxyl or amine group), it could undergo an intramolecular cyclization reaction where the tethered nucleophile displaces one of the fluoride ions. The stereochemical outcome of such reactions typically shows a complete inversion of configuration, consistent with an SN2 mechanism. cas.cn
Photoredox Catalysis: Visible-light-mediated catalysis can generate radical intermediates under mild conditions. nih.govrsc.org By carefully choosing the photocatalyst and reaction conditions, it is possible to achieve selective single C-F bond cleavage. The process often involves a single-electron reduction of the substrate, leading to a radical anion that fragments, losing a single fluoride ion. The resulting radical can then be trapped by a hydrogen atom donor or another radical, or participate in further coupling reactions.
| Compound | Reagent/Method |
| Butan-2-one | DAST or SF₄ |
| 1-Butyne | HF (2 equiv.) |
| 2-Butyne | HF (2 equiv.) |
This table lists potential starting materials and reagents for the synthesis of this compound.
Reductive Defluorination Strategies
Reductive defluorination of gem-difluoroalkanes like this compound represents a significant challenge due to the high strength of the C-F bond. Unlike activated C-F bonds (e.g., those adjacent to a carbonyl group or aromatic ring), the C(sp³)–F bonds in this compound are considered unactivated, requiring potent reductive methods for their cleavage. Research into this area has explored several strategies, primarily involving single-electron transfer (SET) mechanisms, Lewis acid assistance, or highly reactive main-group metal reagents. While studies focusing specifically on this compound are limited, research on analogous unactivated gem-difluoroalkanes provides significant insight into the potential reaction pathways and outcomes.
Magnesium-Mediated C-F Bond Activation
One promising strategy involves the use of low-valent magnesium reagents. A notable example is the reaction of fluoroalkanes with reagents containing Mg-Mg bonds. This approach effectively achieves the cleavage of sp³ C–F bonds, generating reactive organomagnesium intermediates. nih.gov The reaction can be conceptualized as a bimetallic oxidative addition of the C-F bond to the Mg-Mg species. nih.gov
While data for gem-difluoroalkanes is scarce, studies on monofunctionalized substrates demonstrate the viability of this method for cleaving unactivated C-F bonds. The reaction is tolerant of primary, secondary, and tertiary fluoroalkanes. nih.gov
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product (after quenching) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Fluorooctane | LMg-MgL (L = β-diketiminate) | Benzene | 25 | 1 | Octane | 95 |
| 2-Fluoropropane | LMg-MgL | Benzene | 25 | 1 | Propane | 85 |
| tert-Butyl fluoride | LMg-MgL | Benzene | 25 | 1 | Isobutane | 81 |
Samarium(II)-Based Reductions
Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent widely used in organic synthesis. However, its reactivity can be finely tuned with additives and solvents. For the challenging reduction of aliphatic C-F bonds, more potent samarium(II) reagents have been developed. For instance, Sm(HMDS)₂ (samarium(II) bis(hexamethyldisilazide)) in a non-polar solvent like n-hexane has shown uniquely enhanced reductive ability toward C-F bonds compared to reactions in THF. nih.gov
The mechanism involves a single-electron transfer from the Sm(II) species to the fluoroalkane. This generates a radical anion, which then fragments by expelling a fluoride ion to form an alkyl radical. This radical can then be further reduced to an anion and subsequently protonated to yield the hydrodefluorinated product. This method is effective for the fast cleavage of primary, secondary, and tertiary alkyl fluorides in good to excellent yields. nih.gov
Lewis Acid-Induced Reductive Elimination
A distinct strategy for the transformation of unactivated gem-difluoroalkanes involves the use of aluminum-based Lewis acids. Instead of full reduction to the corresponding alkane, this method can achieve a selective monodefluorination coupled with elimination to produce monofluoroalkenes.
Shibata and co-workers demonstrated that organoaluminum reagents, such as diethylaluminum chloride (AlEt₂Cl), can act as both a fluoride scavenger and a chloride source, leading to the formation of an alkenyl chloride intermediate, which subsequently undergoes dehydrochlorination to yield a monofluoroalkene. researchgate.net The selectivity of the reaction is dependent on the specific aluminum reagent used. This transformation represents a reductive elimination, where the formal oxidation state of the carbon skeleton is reduced.
The reaction is proposed to initiate with the coordination of the Lewis acid to one of the fluorine atoms, weakening the C-F bond and facilitating its cleavage. The regioselectivity of the subsequent elimination determines the final position of the double bond.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1,1-Difluorodecane | AlEt₂Cl | Toluene | 80 | 2 | 1-Fluoro-1-decene | 85 |
| (2,2-Difluorocyclohexyl)benzene | AlEt₂Cl | Toluene | 80 | 2 | (1-Fluorocyclohex-1-en-1-yl)benzene | 81 |
| 2,2-Difluorooctane | AlEt₂Cl | Toluene | 80 | 2 | 2-Fluoro-2-octene | 75 |
Other strategies, such as photocatalytic and electrochemical methods, have also been developed for C-F bond cleavage. nih.gov However, these approaches are often most effective for substrates where the C-F bond is activated by an adjacent π-system, such as in gem-difluoroalkenes, making them less directly applicable to saturated systems like this compound without further methodological development. nih.gov
Computational and Theoretical Chemical Studies of 2,2 Difluorobutane
Electronic Structure and Bonding Analysis
The carbon-fluorine (C-F) bond is a fundamental feature of organofluorine compounds, distinguished by its significant strength and polarity. wikipedia.org Fluorine's position as the most electronegative element (4.0 on the Pauling scale, compared to 2.5 for carbon) results in a highly polarized covalent bond, creating a substantial partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. wikipedia.orgresearchgate.net This polarity imparts significant ionic character to the bond, which contributes to its exceptional strength and short length. wikipedia.orgnih.gov The C-F bond is recognized as one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol (approximately 485 kJ/mol). wikipedia.orgresearchgate.netpharmiweb.com
The introduction of multiple fluorine atoms onto the same carbon, as seen in gem-difluoroalkanes like 2,2-difluorobutane, further modifies these properties. The presence of a second fluorine atom on the geminal carbon strengthens and shortens the C-F bonds. wikipedia.orgwikipedia.org This effect is attributed to the increased positive partial charge on the carbon atom induced by the two electronegative fluorine atoms, which enhances the electrostatic attraction and bond stability. wikipedia.org Consequently, gem-difluoro groups exhibit high chemical and thermal stability. wikipedia.org The C-F bond length is typically around 1.35 Å, making it shorter than other carbon-halogen bonds and even shorter than single carbon-nitrogen and carbon-oxygen bonds. wikipedia.org
Table 1: Comparison of General Bond Properties
| Property | C-F Bond | C-H Bond |
|---|---|---|
| Average Bond Dissociation Energy (kcal/mol) | ~115-130 wikipedia.org | ~105 wikipedia.org |
| Electronegativity Difference (Pauling) | ~1.5 wikipedia.org | ~0.4 |
| Typical Bond Length (Å) | ~1.35 wikipedia.org | ~1.09 |
| Character | Highly Polar Covalent wikipedia.orgresearchgate.net | Minimally Polar Covalent libretexts.org |
The reactivity of the C-F bond can be rationalized using quantum chemical descriptors derived from computational methods like Density Functional Theory (DFT). rasayanjournal.co.in These descriptors provide insight into the electronic properties that govern molecular interactions. rasayanjournal.co.inresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as indicators of electron-donating and electron-accepting ability, respectively. rasayanjournal.co.in
A critical feature of the C-F bond's electronic structure is its low-energy σ* antibonding orbital. researchgate.netnih.gov This vacant orbital, located behind the carbon atom along the bond axis, can accept electron density from nearby electron-donating groups, such as lone pairs or other σ-bonds. researchgate.netnih.gov This interaction, known as hyperconjugation, is fundamental to understanding conformational effects in fluoroalkanes. nih.gov The ability of the σ*CF orbital to act as an electron acceptor is a key determinant of the C-F bond's role in influencing molecular structure and reactivity.
Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to quantify the reactivity patterns of molecular systems. rasayanjournal.co.in Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule, highlighting which atoms are most susceptible to nucleophilic or electrophilic attack. rasayanjournal.co.in For gem-difluoroalkanes, these tools can model the activation of the C-F bond, for instance in reactions with frustrated Lewis pairs, by analyzing the frontier molecular orbitals (FMOs) and other reactivity parameters of the reactants. researchgate.net
Table 2: Key Quantum Chemical Descriptors in Reactivity Analysis
| Descriptor | Description | Relevance to C-F Bond |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; indicates electron-donating ability. rasayanjournal.co.in | In interacting systems, a neighboring group's HOMO may donate into the C-F σ* orbital. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; indicates electron-accepting ability. rasayanjournal.co.in | The low-energy σCF orbital is a key LUMO feature, making the carbon atom electrophilic. researchgate.netnih.gov |
| Hyperconjugation (σ → σ) | Donation of electron density from a filled bonding orbital (σ) to an empty antibonding orbital (σ). nih.gov | Stabilizes specific conformations in fluoroalkanes via σCH → σCF or σCC → σ*CF interactions. researchgate.netmdpi.com |
| Fukui Function | A local reactivity descriptor that indicates the propensity of a site for nucleophilic or electrophilic attack. rasayanjournal.co.in | Can identify the susceptibility of the carbon atom in a C-F bond to nucleophilic attack. |
While the C-F bond is not a strong hydrogen bond acceptor due to the tightly held lone pairs on the highly electronegative fluorine atom, it can participate in weak intermolecular interactions. nih.govcam.ac.uk Among these are C-H···F hydrogen bonds, which are a form of weak, electrostatic dipole-dipole interaction. researchgate.netharvard.edu These interactions occur between the partially positive hydrogen of a C-H bond and the partially negative fluorine of a C-F bond. researchgate.net Though individually weak compared to conventional hydrogen bonds (e.g., O-H···O or N-H···N), the cumulative effect of many such interactions can influence crystal packing and molecular conformation. harvard.edu
Computational studies have explored the nature of these interactions, confirming their electrostatic character. researchgate.net The CF₂H group, in particular, has been shown to act as a hydrogen bond donor in certain contexts, forming CF₂–H···O interactions that can influence conformational preferences and intermolecular associations. nih.gov This suggests that the hydrogen atoms on a difluorinated carbon, being adjacent to the electron-withdrawing fluorine atoms, can become sufficiently acidic to engage in hydrogen bonding. nih.gov The analysis of crystal structures and computational modeling helps to identify and characterize these subtle but significant C-H···F and related interactions. researchgate.net
Conformational Analysis and Stereochemistry
Although this compound is a geminal difluoride, understanding the conformational behavior of its vicinal isomers, such as 2,3-difluorobutane (B14755600), is crucial for appreciating the stereoelectronic effects of fluorine in alkane chains. In vicinal difluoroalkanes, a phenomenon known as the "fluorine gauche effect" is observed, where the conformation with the fluorine atoms in a gauche relationship (F-C-C-F dihedral angle of approximately 60-70°) is energetically favored over the anti conformation (180°). nih.govresearchgate.netbeilstein-journals.orgd-nb.info This preference is counterintuitive from a classical steric and electrostatic standpoint, which would predict that the bulky, electronegative fluorine atoms would prefer to be as far apart as possible. southampton.ac.uk
The origin of the gauche effect is primarily attributed to stabilizing hyperconjugative interactions. researchgate.netmdpi.comsouthampton.ac.uk Specifically, it involves the donation of electron density from a filled σCH bonding orbital into an adjacent, empty σCF antibonding orbital. d-nb.infosouthampton.ac.uk This σCH → σCF interaction is maximized in the gauche conformation, providing stabilization that outweighs the inherent steric and dipole-dipole repulsion. southampton.ac.ukmsu.edu
In the butane (B89635) backbone, this effect has significant stereochemical consequences for the diastereomers of 2,3-difluorobutane. beilstein-journals.orgnih.gov Computational studies on 2,3-difluorobutane have revealed a complex interplay of hyperconjugation, steric hindrance, and electrostatic forces. southampton.ac.uknih.gov For the threo diastereomer, the gauche conformation is generally favored, leading to a more extended chain, while the erythro diastereomer tends to adopt a "bent" conformation to accommodate the gauche preference of the fluorine atoms. researchgate.netmdpi.com However, detailed DFT calculations have shown that the energy differences between conformers can be small and solvent-dependent, indicating that multiple effects of similar magnitude are at play. southampton.ac.uknih.gov
Table 3: Calculated Relative Free Energies (ΔG) of 2,3-Difluorobutane Conformers in Vacuum
| Diastereomer | Conformer (Me/F) | Relative Energy (kcal/mol) | F-C-C-F Dihedral Angle (°) |
|---|---|---|---|
| threo | AG (anti/gauche) | 0.00 | ~70 |
| threo | GA (gauche/anti) | 0.10 | ~175 |
| erythro | GG (gauche/gauche) | 0.00 | ~65 |
| erythro | AA (anti/anti) | 0.70 | ~180 |
Data conceptualized from findings in computational studies. southampton.ac.uk The conformer notation indicates the relationship of the methyl (Me) groups first and the fluorine (F) atoms second (A=anti, G=gauche).
The conformational landscape of this compound is governed by the rotational barrier around the C2-C3 bond. Unlike its vicinal counterparts, it does not exhibit a fluorine gauche effect between geminal fluorine atoms. Instead, its conformational preferences are dictated by steric and electrostatic interactions between the CF₂ group and the adjacent methyl and ethyl groups.
Computational studies have shown that interactions involving C-F bonds are highly destabilizing when eclipsed. acs.org Ab initio calculations comparing butane, this compound, and 2,2,3,3-tetrafluorobutane reveal that the interactions between vicinal C-H and C-F bonds in this compound are more favorable than the C-H/C-H interactions in butane or the C-F/C-F interactions in the tetrafluorinated analog in staggered conformations. acs.org This indicates that the introduction of a gem-difluoro group significantly alters the energetic landscape of bond rotation.
The rotational barrier in alkanes arises from a combination of Pauli repulsion (steric clash) in the eclipsed state and the loss of stabilizing electrostatic and orbital interactions that are maximized in the staggered state. researchgate.net For this compound, rotation around the C2-C3 bond involves eclipsing interactions between C-F bonds and C-H bonds, as well as between C-F bonds and the C-C bond of the ethyl group. The high energetic penalty for eclipsing C-F bonds suggests a significant rotational barrier. acs.org Detailed computational analysis, including DFT calculations and natural bond orbital (NBO) analysis, is required to precisely determine the rotational energy profile and identify the most stable staggered conformers of this compound.
Table of Compounds
Solvent Effects on Conformational Preferences
Computational studies, often employing density functional theory (DFT) and continuum solvation models, have been instrumental in understanding how solvents influence the conformational preferences of this compound and related fluorinated alkanes. southampton.ac.uknih.govweizmann.ac.il The polarity of the solvent can significantly alter the relative energies of different conformers. southampton.ac.uknih.gov
In the gas phase or nonpolar solvents, intramolecular forces such as steric hindrance and hyperconjugation are the primary determinants of conformational stability. However, in polar solvents, the stabilization of molecular dipoles becomes a crucial factor. southampton.ac.ukwikipedia.org For fluorinated alkanes, conformers with larger dipole moments are generally stabilized to a greater extent by polar solvents. southampton.ac.uk This can lead to a shift in the conformational equilibrium compared to the gas phase. For instance, in 1,3-difluorinated alkanes, the destabilization of conformers with parallel C-F bonds is significantly reduced in polar solvents like water compared to the gas phase or chloroform. nih.gov This is attributed to the stabilization of the aligned C-F dipoles by the solvent. nih.gov
A computational study on 2,3-difluorobutane, a constitutional isomer of this compound, revealed that the relative energies of its conformers, and thus their populations, show a marked dependence on the solvent's dielectric constant. southampton.ac.uknih.gov The study highlighted that considering the free energies, which include entropic effects, provides a more accurate picture of conformational populations in solution than relying solely on electronic energies. southampton.ac.uknih.govresearchgate.net For example, the rotational energy profiles for 2,3-difluorobutane diastereomers were shown to be different in vacuum versus in water. southampton.ac.uk This underscores the necessity of including solvent effects in computational models to accurately predict the conformational behavior of fluorinated alkanes in solution. southampton.ac.uk
Interactive Table: Solvent Effects on Conformational Energy
Implications for Conformational Control in Alkane Chains
The introduction of gem-difluoro groups, such as in this compound, has significant implications for controlling the conformation of alkane chains. nih.govrsc.org Fluorine substitution is a known strategy to influence the shapes of organic molecules, which is crucial for designing functional molecules with specific properties. researchgate.net
In contrast, studies on 1,3-difluorinated alkanes have shown that this substitution pattern can strongly influence and even magnify conformational preferences upon chain extension. nih.govweizmann.ac.il This highlights the different ways geminal versus vicinal difluorination can be used as a tool for conformational control. The gem-difluoro group in this compound, for example, can alter local conformational preferences which can propagate along a polymer chain, influencing properties like crystallinity and melting point. soton.ac.uk The study of how different fluorination patterns affect the conformational properties of polyesters demonstrates the potential to engineer materials with desired characteristics by strategically placing fluorine atoms in the polymer backbone. soton.ac.uk
The ability to control the conformation of alkane chains through fluorination has applications in medicinal chemistry, where the shape of a molecule is critical for its biological activity, and in materials science for the development of new polymers and liquid crystals. nih.govmdpi.com
Reaction Pathway Elucidation through Quantum Chemical Calculations
Transition State Analysis and Energy Landscapes
Quantum chemical calculations are a powerful tool for elucidating the reaction pathways of chemical transformations involving this compound. numberanalytics.comzenodo.orgarxiv.org By mapping the potential energy surface (PES), computational chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. numberanalytics.comresearchgate.net
Transition state theory (TST) is a fundamental framework used to understand reaction rates based on the properties of the transition state. numberanalytics.com Quantum chemical methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate and characterize transition state structures. arxiv.orgresearchgate.net This involves geometry optimization to find the saddle point on the PES and a vibrational frequency analysis to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate. arxiv.orgacs.org
The energy of the transition state relative to the reactants determines the activation energy of a reaction, a key factor in its kinetics. zenodo.org For reactions involving this compound, such as its formation or decomposition, computational studies can provide detailed energy landscapes, showing the energy changes along the reaction coordinate. acs.org For example, in the study of the rearrangement of fluorinated cyclopropanes, transition state structures were calculated to understand the reaction mechanism and the energetic barriers involved. acs.org These calculations revealed how geminal fluorine substitution can significantly lower activation energies for certain rearrangements. acs.org
Furthermore, automated transition state search algorithms, often integrated into quantum chemistry software packages, facilitate the exploration of complex reaction networks. aip.org These tools are invaluable for predicting reactivity and understanding the mechanisms of reactions such as fluorination and dehydrofluorination. aip.org
Reaction Energetics and Kinetics of Fluorination and Defluorination
Quantum chemical calculations provide deep insights into the energetics and kinetics of fluorination and defluorination reactions involving this compound. acs.orgacs.orgresearchdata.edu.au These calculations can determine the reaction enthalpies, activation energies, and rate constants, which are crucial for understanding and predicting chemical reactivity. zenodo.org
For fluorination reactions, computational studies can model the interaction of a butane precursor with a fluorinating agent, elucidating the mechanism, which is often a nucleophilic substitution (SN2) or an electrophilic addition. researchgate.netmdpi.com Quantum chemical analysis of SN2 fluorination reactions has been used to study the role of solvents and catalysts in accelerating the reaction. researchgate.net For instance, calculations have shown how the coordination of solvent molecules to the counter-ion of a fluoride (B91410) salt can lower the Gibbs free energy of activation. researchgate.net
In the context of defluorination, computational methods are used to investigate the mechanisms of C-F bond cleavage. acs.orgnsc.ru Studies on the reductive defluorination of per- and polyfluoroalkyl substances (PFAS) have used quantum chemical parameters to interpret the reaction pathways. acs.orgresearchgate.net The calculations of bond dissociation energies (BDEs) for C-F bonds are particularly important, as they can indicate the likelihood of a specific bond breaking. researchdata.edu.au For example, computational studies have shown that the interactions between vicinal C-H and C-F bonds in this compound are more favorable than the interactions between vicinal pairs of C-H bonds in butane or C-F bonds in 2,2,3,3-tetrafluorobutane, which has implications for its stability and reactivity. acs.org
The kinetics of these reactions can also be modeled. By calculating the activation energies and using transition state theory, rate constants can be estimated, providing a quantitative measure of how fast a reaction will proceed under given conditions. numberanalytics.com
Catalyst-Substrate Interactions and Catalytic Cycles
Quantum chemical calculations are essential for understanding the intricate interactions between catalysts and substrates in reactions involving this compound, and for mapping out entire catalytic cycles. acs.orgresearchgate.net These computational models can reveal the geometry of catalyst-substrate complexes, the nature of the bonding between them, and how the catalyst facilitates the chemical transformation by lowering the activation energy. researchgate.net
For the synthesis of this compound, which could involve the fluorination of a suitable precursor, computational studies can model the role of a catalyst in the reaction. For example, in nucleophilic fluorination reactions, quantum chemical studies have elucidated how catalysts like tri-tert-butanolamine or ionic liquids can promote the reaction. researchgate.netmdpi.com These studies have shown that the catalyst can interact with the fluoride ion and the counter-cation, effectively "freeing" the nucleophile to attack the substrate. researchgate.netmdpi.com The calculations can identify the key interactions, such as hydrogen bonding, that stabilize the transition state and accelerate the reaction. researchgate.net
By mapping the potential energy surface for the entire catalytic process, a complete catalytic cycle can be constructed. This involves identifying all the intermediates and transition states from the initial binding of the substrate to the catalyst, through the chemical transformation, to the final release of the product and regeneration of the catalyst. aip.org For instance, in the context of fluorination reactions, DFT calculations have been used to explore the mechanistic details of how a catalyst interacts with the reactants, leading to the formation of the fluorinated product. nih.gov
These computational insights are invaluable for designing new and more efficient catalysts for the synthesis and transformation of fluorinated compounds like this compound.
Advanced Spectroscopic Characterization of 2,2 Difluorobutane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For fluorinated molecules, the presence of the ¹⁹F nucleus, with its high natural abundance and sensitivity, offers a significant analytical advantage.
¹⁹F NMR for Quantitation and Structural Elucidation
¹⁹F NMR spectroscopy is exceptionally useful for both identifying and quantifying fluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity comparable to that of ¹H NMR. A key feature of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it a powerful tool for structural elucidation. researchgate.netsigmaaldrich.com This large spectral dispersion minimizes signal overlap, which can be a challenge in ¹H NMR. researchgate.net
For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample. ox.ac.uk The concentration of the analyte can be determined by comparing the integral of a signal from the analyte with the integral of a signal from the standard. ox.ac.ukresearchgate.net For ¹⁹F qNMR, certified reference materials, such as 3,5-bis(trifluoromethyl)benzoic acid, are often used. sigmaaldrich.com The selection of an appropriate standard is critical and depends on factors like solubility, chemical stability, and the absence of signal overlap with the analyte. sigmaaldrich.comox.ac.uk
Table 1: Illustrative ¹⁹F NMR Chemical Shift Ranges for Various Fluorine Environments
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Acyl fluorides (R-COF) | +40 to +20 |
| Sulfonyl fluorides (R-SO₂F) | +70 to +40 |
| Aromatic fluorides (Ar-F) | -90 to -160 |
| Aliphatic CF₃ groups | -50 to -80 |
| Aliphatic CF₂ groups | -70 to -140 |
| Aliphatic CHF groups | -140 to -240 |
Note: Data sourced from general ¹⁹F NMR principles. sigmaaldrich.com
¹H NMR and Coupling Constants for Dihedral Angle Determination
By measuring the ³JHF values from the ¹H NMR spectrum, it is possible to deduce the preferred conformations of the molecule in solution. For instance, different staggered conformations (gauche and anti) will exhibit distinct dihedral angles and therefore different ³JHF values. beilstein-journals.orgresearchgate.net Studies on related vicinal difluoro compounds have shown that ³JH-F values can vary significantly, with values around 22 Hz for gauche relationships and smaller values for anti relationships. beilstein-journals.orgresearchgate.netnih.gov Analysis of these coupling constants in 2,2-difluorobutane would allow for a detailed conformational analysis of the ethyl group relative to the two fluorine atoms.
Multi-dimensional NMR Techniques for Complex Structure Assignment
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques overcome this by spreading the spectral information across two dimensions, revealing correlations between different nuclei. numberanalytics.comresearchgate.netucl.ac.uk
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, helping to establish the spin systems within a molecule. libretexts.orgnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) : This is a 2D heteronuclear experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.com It is invaluable for assigning carbon signals in the skeleton of a this compound derivative.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and heteronuclei that are separated by two or three bonds. numberanalytics.com It is instrumental in piecing together the molecular structure by connecting different spin systems and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies nuclei that are close in space, regardless of whether they are bonded. numberanalytics.com This provides crucial information about the three-dimensional structure and stereochemistry of the molecule. ucl.ac.uk
Table 2: Application of 2D NMR Techniques for Structural Elucidation
| 2D NMR Technique | Information Provided | Application to this compound Derivatives |
|---|---|---|
| COSY | ¹H-¹H coupling networks | Mapping the proton connectivity in alkyl chains or substituent groups. libretexts.orgnumberanalytics.com |
| HSQC | Direct ¹H-X correlations (X = ¹³C, ¹⁵N) | Assigning the carbon atoms of the butane (B89635) backbone and any substituents. numberanalytics.com |
| HMBC | Long-range ¹H-X correlations (2-3 bonds) | Establishing connectivity between different parts of the molecule, such as linking substituents to the main chain. numberanalytics.com |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the unique elemental formula of a molecule. beilstein-journals.orgresearchgate.net For this compound (C₄H₈F₂), HRMS can easily distinguish it from other compounds that have the same nominal mass but a different elemental composition. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.
Table 3: Predicted HRMS Data for this compound (C₄H₈F₂) Adducts
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₄H₉F₂]⁺ | 95.0667 |
| [M+Na]⁺ | [C₄H₈F₂Na]⁺ | 117.0486 |
| [M+K]⁺ | [C₄H₈F₂K]⁺ | 133.0226 |
| [M]⁺ | [C₄H₈F₂]⁺ | 94.0589 |
Note: Data adapted from PubChem entry for this compound. uni.lu The values represent the theoretical exact mass-to-charge ratios.
Fragmentation Pathways of Difluoroalkanes
In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, the initial molecular ion (M⁺˙) is often unstable and breaks apart into smaller, more stable fragments. The pattern of this fragmentation provides a "fingerprint" that can be used to identify the compound and deduce its structure. libretexts.org
For difluoroalkanes like this compound, several fragmentation pathways can be anticipated. Common fragmentation mechanisms include alpha-cleavage (cleavage of a bond adjacent to a radical site) and the loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com
Possible fragmentation pathways for the this compound molecular ion (m/z = 94) include:
Loss of a methyl radical (•CH₃): Cleavage of the C2-C3 bond would result in a [C₃H₅F₂]⁺ fragment.
Loss of an ethyl radical (•C₂H₅): Cleavage of the C2-C3 bond would lead to a [C₂H₃F₂]⁺ fragment.
Loss of a fluorine radical (•F): This would produce a [C₄H₈F]⁺ cation.
Loss of hydrogen fluoride (B91410) (HF): A rearrangement followed by the elimination of HF could also occur.
The relative abundance of these fragment ions depends on their stability.
Table 4: Plausible Mass Fragments for this compound in EI-MS
| Fragment Ion Formula | Proposed Lost Neutral/Radical | m/z of Fragment Ion |
|---|---|---|
| [C₃H₅F₂]⁺ | •CH₃ | 79 |
| [C₂H₃F₂]⁺ | •C₂H₅ | 65 |
| [C₄H₈F]⁺ | •F | 75 |
| [C₄H₇F]⁺ | HF | 74 |
Note: These are proposed fragmentation pathways based on general principles of mass spectrometry. libretexts.orglibretexts.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational levels. This process is active for vibrations that result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. Vibrations that cause a change in the polarizability of the molecule are Raman-active. Together, these methods provide a comprehensive picture of the vibrational framework of a molecule, offering insights into its structure, symmetry, and bonding.
Vibrational Analysis and Assignment for this compound
The vibrational spectra of this compound (CH₃CF₂CH₂CH₃) have been extensively studied, providing detailed information about its conformational isomers and their vibrational modes. The infrared spectra of gaseous and solid this compound have been recorded between 3500 and 40 cm⁻¹, while the Raman spectra have been observed for the gaseous, liquid, and solid phases from 3500 to 30 cm⁻¹. researchgate.net
In the fluid phases (gas and liquid), this compound exists as a mixture of two conformers: anti and gauche. The anti conformer, where the two methyl groups are positioned opposite to each other, is the more stable form. However, upon solidification, only the anti conformer is present. researchgate.net This conformational preference has been confirmed by variable temperature studies of infrared spectra of this compound dissolved in liquid xenon. researchgate.net
A complete vibrational assignment for the more stable anti conformer and a partial assignment for the gauche conformer have been proposed based on infrared band contours, Raman depolarization ratios, and group frequencies. These assignments are further supported by normal coordinate calculations that utilize ab initio force constants. researchgate.net The calculated frequencies and assignments provide a robust framework for understanding the vibrational characteristics of this compound.
Below is a table summarizing the assigned fundamental vibrational frequencies for the anti conformer of this compound.
Table 1: Vibrational Assignment for the anti Conformer of this compound
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 2992 | CH₃ asymmetric stretch |
| 2984 | CH₃ asymmetric stretch |
| 2950 | CH₃ symmetric stretch |
| 2938 | CH₂ asymmetric stretch |
| 2878 | CH₂ symmetric stretch |
| 1475 | CH₃ asymmetric deformation |
| 1468 | CH₃ asymmetric deformation |
| 1458 | CH₂ scissors |
| 1405 | CH₃ symmetric deformation |
| 1386 | CH₃ symmetric deformation |
| 1310 | CH₂ wag |
| 1265 | CH₂ twist |
| 1178 | C-C stretch |
| 1120 | C-C stretch |
| 1060 | CF₂ symmetric stretch |
| 985 | CH₃ rock |
| 940 | CH₃ rock |
| 845 | CF₂ asymmetric stretch |
| 745 | C-C-C bend |
| 545 | CF₂ scissors |
| 420 | CF₂ wag |
| 350 | C-C-C bend |
| 290 | CF₂ rock |
| 210 | C-C torsion |
| 180 | C-C torsion |
Data sourced from the Journal of Molecular Structure. researchgate.net
Environmental Degradation Pathways of Fluorinated Butanes Academic Research Focus
Thermal Degradation Mechanisms of Fluorinated Hydrocarbons
The thermal decomposition of fluorinated hydrocarbons is a critical pathway for their degradation, particularly in high-temperature environments such as industrial processes or incineration. The effectiveness of combustion suppression by these substances is largely determined by the chemical inhibition processes involving the products of their pyrolysis. researchgate.net
Research into the thermal degradation of various fluorinated hydrocarbons reveals several common mechanisms. Generally, decomposition begins with the cleavage of the weakest bond in the molecule. While the C-F bond is exceptionally strong, C-C bonds are typically weaker and can be the initial site of fragmentation. The process often involves radical chain reactions. nist.gov
For fluorinated butanes, pyrolysis is expected to produce a complex mixture of smaller molecules. The decomposition of fluoropolymers, for instance, yields products such as hydrogen fluoride (B91410) (HF), carbonyl fluoride, and various fluoroalkenes. turi.org Theoretical studies on perfluorinated carboxylic acids (PFCAs) show a mechanism involving HF elimination to form short-lived intermediates that degrade into smaller perfluorinated compounds and carbon monoxide (CO). rsc.org A similar pathway, involving the elimination of HF and subsequent fragmentation of the carbon skeleton, is plausible for 2,2-difluorobutane. The presence of hydrogen in hydrofluorocarbons (HFCs) like this compound can lead to different and more complex decomposition pathways compared to their perfluorinated counterparts. umd.edu
Table 1: Potential Products of Thermal Degradation of this compound
| Product Class | Specific Examples | Formation Mechanism (Hypothesized) |
|---|---|---|
| Inorganic Acids | Hydrogen Fluoride (HF) | Elimination from the parent molecule or subsequent reactions |
| Fluoroalkenes | Difluorobutene isomers | Dehydrofluorination |
| Shorter-chain Alkanes/Alkenes | Methane, Ethane, Ethene | C-C bond cleavage |
| Fluorinated Carbonyls | Carbonyl Fluoride (COF2) | Oxidative thermal decomposition |
Biodegradation Studies of Short-Chain Fluorinated Alkanes
The biodegradation of short-chain fluorinated alkanes is severely limited by the strength and stability of the C-F bond. nih.govresearchgate.net Most microorganisms lack the enzymatic machinery to cleave this bond, making many organofluorine compounds highly resistant to biological degradation. rsc.orgnih.gov Aliphatic fluorinated compounds are generally more resistant to biodegradation than their aromatic counterparts. researchgate.net
Despite this resistance, some specialized microorganisms have demonstrated the ability to degrade certain fluorinated compounds. proquest.com This degradation can occur through two primary mechanisms:
Direct Enzymatic Cleavage: Specific dehalogenase enzymes can directly hydrolyze the C-F bond. nih.govacs.org This is rare but has been observed, particularly for compounds like fluoroacetate, which is a naturally occurring organofluorine. researchgate.net
Co-metabolism: Degradation occurs when a microbe, while growing on another substrate, produces a non-specific enzyme (like an oxygenase) that can fortuitously act on the fluorinated compound. researchgate.netresearchgate.net This is considered a more likely pathway for xenobiotic compounds like this compound.
Studies on terminally monofluorinated alkanes have shown that bacteria such as Pseudomonas sp. can utilize them as a sole carbon and energy source, breaking the C-F bond through an oxygen-dependent process, likely involving oxygenolytic enzymes. researchgate.net However, the biodegradation of compounds with geminal fluorine atoms (two fluorine atoms on the same carbon), such as this compound, is less understood and presumed to be even more challenging. A significant barrier to biodegradation is the toxicity of the fluoride ion (F-), which is obligately released during C-F bond cleavage and can inhibit microbial metabolism. nih.gov
Computational Modeling of Environmental Fate and Transport Mechanisms
Due to the challenges and costs associated with laboratory studies, computational modeling has become an indispensable tool for predicting the environmental fate and transport of fluorinated compounds. researchgate.netrsc.org These models integrate a compound's physical and chemical properties to simulate its behavior in various environmental compartments.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, such as biodegradability or toxicity. nih.gov For fluorinated butanes, QSARs can be used to predict their potential for biodegradation by comparing their structural features to those of compounds with known degradation rates. nih.govnih.gov These models can screen large numbers of chemicals to prioritize them for further experimental testing. nih.gov
Environmental Fate and Transport Models: These models simulate the movement and transformation of chemicals through a multimedia environment (air, water, soil, sediment). itrcweb.org For a compound like this compound, such models would consider:
Partitioning: How the compound distributes between different phases, governed by properties like its octanol-water partition coefficient (Kow), Henry's Law constant, and soil organic carbon-water partitioning coefficient (Koc). nccoast.org
Transport: Processes like advection and dispersion in groundwater, and long-range transport in the atmosphere. nih.gov
Transformation: The degradation rates from atmospheric oxidation, biodegradation, and other chemical reactions.
Computational chemistry methods, such as Density Functional Theory (DFT), can provide highly detailed insights into reaction mechanisms and kinetics, such as the thermal decomposition pathways or the reaction rates with OH radicals, which can then be used as inputs for larger-scale environmental models. nih.gov
Table 2: Application of Computational Models to Fluorinated Butanes
| Model Type | Application for this compound | Key Inputs | Predicted Outputs |
|---|---|---|---|
| QSAR | Predicting biodegradability and potential toxicity | Molecular descriptors (e.g., size, shape, electronic properties) | Classification (e.g., biodegradable/non-biodegradable) |
| Atmospheric Chemistry Models | Estimating atmospheric lifetime and global warming potential | OH radical reaction rate constant, infrared absorption spectrum | Atmospheric concentration over time, degradation products |
| Multimedia Fate Models | Simulating distribution in the environment | Emission rates, physical-chemical properties (vapor pressure, solubility), degradation rates | Concentrations in air, water, soil, and biota |
| Groundwater Transport Models | Predicting plume migration from a contamination source | Sorption coefficients (Koc), hydraulic conductivity, degradation rates | Contaminant concentration in groundwater over distance and time |
Applications of 2,2 Difluorobutane in Advanced Organic Synthesis Research
2,2-Difluorobutane as a Synthetic Building Block for Complex Fluorinated Molecules
The geminal difluoride moiety present in this compound offers distinct advantages when used as a synthetic building block for constructing more complex fluorinated molecules. The C-F bond's polarity and strength influence molecular conformation and reactivity, making it a desirable feature in target molecules. While specific direct applications of this compound as a starting material for complex molecules are less detailed in the provided search results, the broader utility of geminal difluorides as building blocks is evident. For instance, gem-difluoroalkenes, which can be derived from or related to difluorinated alkanes, are recognized as valuable precursors in various synthetic strategies, including transition metal-catalyzed functionalizations to yield monofluorinated products. nih.gov The inherent stability and altered electronic properties imparted by the difluoromethylene (-CF2-) group make this compound a foundation for introducing this structural motif into larger molecular architectures. Research into related vicinal difluorides, such as meso-2,3-difluoro-1,4-butanediol, highlights their potential as building blocks for longer aliphatic chains, although chain extension attempts with certain nucleophiles have faced challenges. beilstein-journals.orgnih.govresearchgate.net
Role of Difluoride Motifs in Stereochemical Control and Conformational Design
The presence of fluorine atoms, particularly in vicinal or geminal arrangements, significantly influences the conformational preferences of organic molecules. The "fluorine gauche effect," where C-F bonds tend to align in a gauche orientation, plays a crucial role in dictating molecular shape. Studies on 2,3-difluorobutane (B14755600), a related vicinal difluoride, reveal a complex interplay of stereoelectronic effects that deviate from simple predictions based on the fluorine gauche effect alone, influencing dihedral angles and conformational energies. researchgate.netresearchgate.netnih.govsouthampton.ac.uk This suggests that the precise placement and stereochemistry of fluorine atoms, as found in difluoride motifs, can be exploited for precise conformational control. While direct studies on this compound's conformational impact are limited in the provided snippets, the general principle applies: the geminal difluoride group in this compound can influence the local conformation of a molecule into which it is incorporated, potentially affecting its interactions with biological targets or its material properties. Research on other difluorinated compounds, such as difluorinated succinates, demonstrates that the relative stereochemistry of vicinal difluoride groups can lead to distinct conformational behaviors, impacting properties like rigidity and stacking in polymers. beilstein-journals.orgsoton.ac.ukresearchgate.net
Precursors for Other Fluorinated Alkene and Alkane Derivatives
Geminal difluorides, including compounds structurally related to this compound, can serve as precursors for a range of other fluorinated compounds. Mono-elimination of fluorine from aliphatic geminal difluorides, for instance, is a known pathway to conjugated vinyl fluorides. rsc.orgrsc.org Gem-difluoroalkenes themselves are versatile intermediates that can undergo various transformations, such as transition metal-catalyzed reactions, to yield monofluorinated products like monofluoroalkenes. nih.gov Furthermore, research into fluorination methodologies indicates that compounds like this compound could potentially be transformed into other difluorinated derivatives or even more complex fluorinated structures through selective chemical modifications. For example, the synthesis of difluorinated β- and γ-amino acids often involves difluorinated precursors, highlighting the utility of such building blocks. researchgate.net While specific transformations of this compound into monofluoroalkenes or difluorinated alkyl azides are not explicitly detailed in the provided results, the general reactivity patterns of geminal difluorides suggest these transformations are plausible avenues for research.
Development of Novel Fluorination Reagents and Methodologies
While this compound itself is primarily discussed as a building block or a molecule containing a difluoride motif, the broader field of organofluorine chemistry constantly seeks new reagents and methodologies for introducing fluorine. Research into novel fluorinating agents and reaction pathways is critical. For instance, advancements in transition metal-catalyzed functionalization of gem-difluoroalkenes are continuously being made, offering new ways to manipulate these fluorinated structures. nih.gov Studies on the synthesis of difluorinated compounds often involve exploring various fluorinating agents, such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, and other deoxofluorinating reagents, which are essential for converting alcohols or carbonyls into fluorinated products. researchgate.netorganic-chemistry.org The development of new catalytic systems, like those employing frustrated Lewis pairs (FLPs) for the stereoselective activation of C–F bonds in geminal difluoroalkanes, represents a frontier in fluorine chemistry, enabling access to stereoenriched fluorocarbons. nih.gov While this compound is not directly cited as a reagent in these studies, its structural class (geminal difluoroalkane) is central to the development of such methodologies, particularly for stereoselective C-F bond activation.
Compound List
this compound
2,3-Difluorobutane
1,2-Difluoroethane
1,3-Difluoropropane
2,4-Difluoropentane
3,5-Difluoroheptane
Meso-2,3-difluoro-1,4-butanediol
Meso-1,4-dibenzyloxy-2,3-difluorobutane
2,3-Difluorosuccinic acids
1,2-Dichloro-3,3-difluorobutane
Monofluoroalkenes
Difluorinated alkyl azides
Gem-difluoroalkenes
Fluorohydrin
Vinyl fluorides
(2S,3S)-1-Benzyloxy-2,3-difluorobutane
(2S,3R)-1-(benzyloxy)-2-fluorobutan-3-ol
2,2-Difluoro-γ-aminobutyric acid
2,2-Difluorovinyl tosylate
Q & A
Q. How do steric and electronic effects influence the reactivity of this compound in radical-initiated polymerization?
- Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy monitors radical intermediates generated via initiators like AIBN. Substituent effects are quantified using Hammett constants, while steric hindrance is assessed via X-ray crystallography of co-crystals with radical traps .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?
- Methodological Answer : Headspace GC-MS detects volatile impurities (e.g., unreacted precursors), while LC-QTOF identifies non-volatile residues. Method validation includes spike-recovery experiments and comparison with certified reference materials (CRMs) .
Q. How can researchers reconcile conflicting data on the thermodynamic stability of this compound under oxidative conditions?
Q. What role does this compound play in atmospheric chemistry, and how is its environmental impact assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
